REACTION_CXSMILES
|
[Cu:1].Cl.[S:3](=[O:7])(=[O:6])([OH:5])[OH:4]>>[O-:6][S:3]([O-:7])(=[O:5])=[O:4].[Cu+2:1].[OH2:4].[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:3.4.5|
|
Name
|
|
Quantity
|
0.125 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Cu
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
immersed in an electric copper plating bath
|
Type
|
ADDITION
|
Details
|
containing in 1 liter
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2].O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cu:1].Cl.[S:3](=[O:7])(=[O:6])([OH:5])[OH:4]>>[O-:6][S:3]([O-:7])(=[O:5])=[O:4].[Cu+2:1].[OH2:4].[S:3](=[O:5])(=[O:4])([OH:7])[OH:6] |f:3.4.5|
|
Name
|
|
Quantity
|
0.125 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
Cu
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
immersed in an electric copper plating bath
|
Type
|
ADDITION
|
Details
|
containing in 1 liter
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)[O-].[Cu+2].O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g |
Name
|
|
Type
|
product
|
Smiles
|
S(O)(O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |